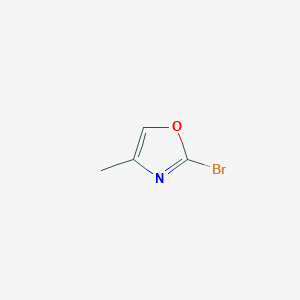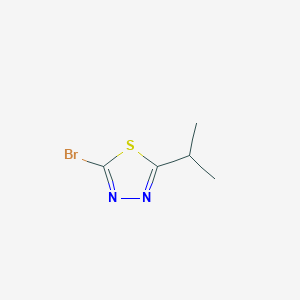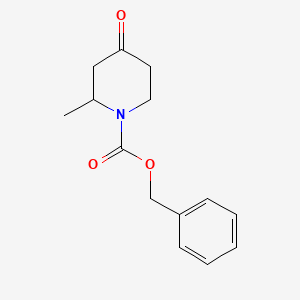![molecular formula C11H16BrN B1373634 1-[2-(Aminomethyl)butyl]-3-bromobenzene CAS No. 1250487-78-5](/img/structure/B1373634.png)
1-[2-(Aminomethyl)butyl]-3-bromobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Molecular Scaffolding
1-[2-(Aminomethyl)butyl]-3-bromobenzene and related compounds are used as molecular scaffolds in chemical synthesis. For instance, the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from similar halogen-substituted benzene derivatives demonstrates the utility of these compounds in creating versatile molecular structures. The process involves straightforward steps, highlighting the ease of using such compounds as building blocks for complex molecules (Wallace et al., 2005).
Steric Protection and Stability
Certain bromobenzene derivatives, like 2-bromo-1,5-di-t-butyl-3-(methoxymethyl)benzene, have been synthesized and used to stabilize low-coordinate phosphorus compounds. The steric hindrance provided by these molecules is crucial in preventing unwanted reactions and maintaining the stability of sensitive compounds (Yoshifuji et al., 1993).
Reaction Studies
1,4-Di-tert.butyl-2-bromobenzene and similar compounds have been synthesized to study bromination reactions. These studies contribute to the understanding of chemical reaction mechanisms, particularly those involving bromine as a reactant or catalyst (Baas & Wepster, 2010).
Chemical Functionalization
4-Bromobenzene (4-BBDT) has been used in the chemical functionalization of glassy carbon electrodes, demonstrating the potential of bromobenzene derivatives in surface chemistry applications. This includes the modification of electrodes for various electrochemical applications (Actis et al., 2008).
Catalytic Applications
Arylpalladium(II) halide complexes containing bromobenzene derivatives have been studied for their potential in catalysis, particularly in cross-coupling reactions. This research highlights the role of bromobenzene derivatives in facilitating complex chemical transformations (Stambuli et al., 2002).
Pharmacokinetic Studies
Bromobenzene derivatives have been synthesized for use in pharmacokinetic and pharmacodynamic evaluations. This indicates their potential use in the development and testing of pharmaceuticals (Wang et al., 1993).
Ultrasound-Assisted Synthesis
Bromobenzene derivatives have been utilized in ultrasound-assisted synthesis processes. This innovative approach highlights the adaptability of these compounds in modern chemical synthesis techniques (Harikumar & Rajendran, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-2-9(8-13)6-10-4-3-5-11(12)7-10/h3-5,7,9H,2,6,8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPLZUDQKMLNDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=CC=C1)Br)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1373556.png)



![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1373562.png)

![8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1373564.png)

![4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1373567.png)

![[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1373573.png)
![N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1373574.png)
